

A Technical Guide to Tributyltin Acrylate as an Endocrine Disruptor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributyltin acrylate*

Cat. No.: *B076294*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, including **tributyltin acrylate** (CAS No: 13331-52-7), are organotin chemicals historically used as biocides in antifouling paints for marine vessels.^{[1][2]} While effective in preventing biofouling, TBT leaches into the aquatic environment, where it persists and bioaccumulates in organisms, posing significant toxicological risks.^{[3][4]} TBT is now recognized as a potent endocrine-disrupting chemical (EDC) and a paradigmatic "obesogen"—a xenobiotic that perturbs lipid metabolism and promotes adiposity.^{[5][6]}

This technical guide provides an in-depth examination of the molecular mechanisms underlying TBT's endocrine-disrupting activity, summarizes key quantitative data, and details relevant experimental protocols for its assessment. The primary focus is on its interaction with nuclear receptor signaling pathways, which is central to its biological effects.

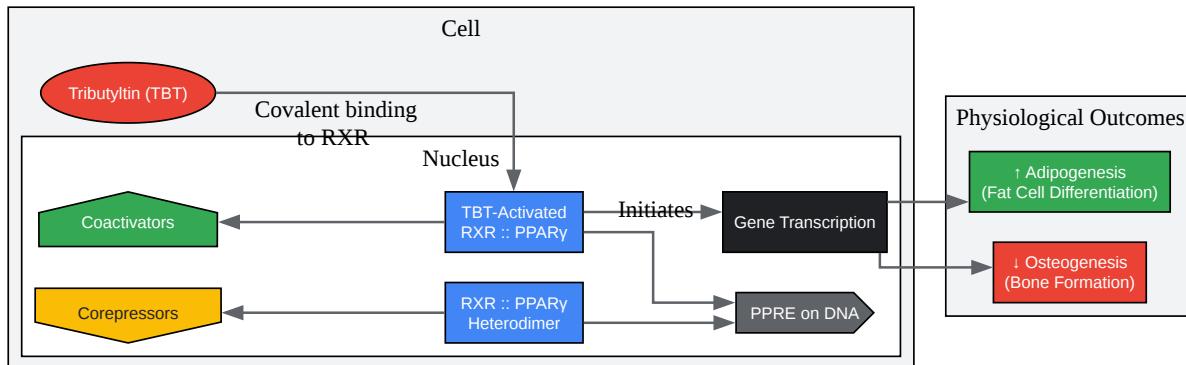
Chemical Profile: **Tributyltin Acrylate**

- IUPAC Name: Tributylstannyl prop-2-enoate^{[7][8]}
- CAS Number: 13331-52-7^[7]
- Chemical Formula: C₁₅H₃₀O₂Sn^{[7][8]}
- Molecular Weight: 361.11 g/mol ^[8]

- Note: The biological activity of **tributyltin acrylate** is primarily attributed to the tributyltin (TBT) cation, which is the moiety discussed in the context of endocrine disruption throughout this document.

Core Mechanism of Endocrine Disruption: Nuclear Receptor Activation

TBT exerts its primary endocrine-disrupting effects by targeting and activating specific nuclear receptors, namely the Retinoid X Receptors (RXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR γ .^[9] TBT is a dual agonist of the RXR-PPAR γ heterodimer, a key transcriptional regulator of adipogenesis and lipid metabolism.^{[5][10]}


Interaction with the RXR-PPAR γ Heterodimer

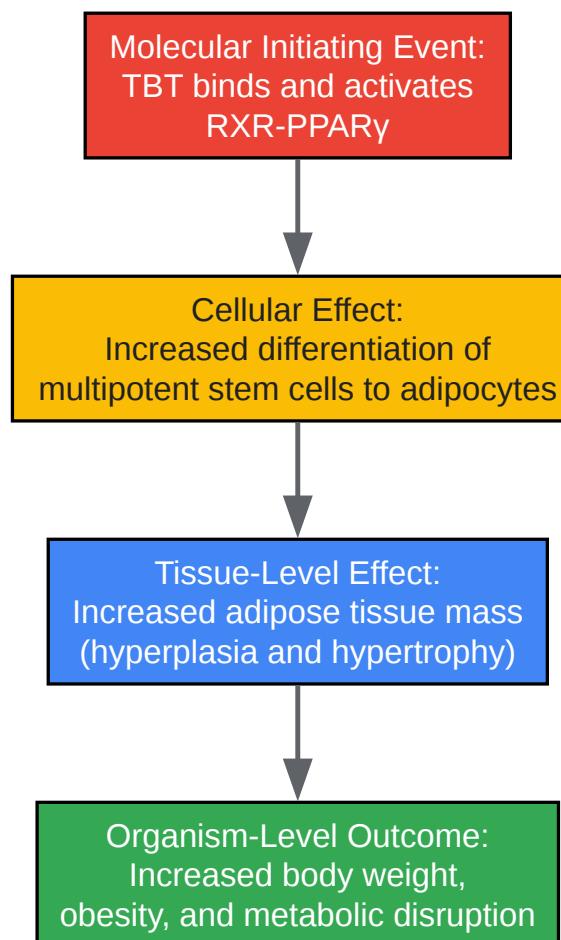
The RXR-PPAR γ heterodimer is considered a "permissive" heterodimer, meaning it can be activated by an agonist for either receptor partner.^{[10][11]} TBT has the unique ability to bind to both.^[10] However, a significant portion of its activity is mediated through its high-affinity interaction with RXR.^{[12][13]}

Structural studies have revealed that TBT forms a covalent bond between its tin atom and a specific cysteine residue (Cys 432) within the ligand-binding domain of RXR α .^{[12][13]} This covalent interaction accounts for its potent, high-affinity binding ($K_d \approx 12.5$ nM) and subsequent activation of the receptor at nanomolar concentrations.^[12] Upon binding, the receptor complex undergoes a conformational change, releases corepressors, and recruits coactivators, initiating the transcription of target genes involved in adipocyte differentiation.^{[5][12]}

Signaling Pathway Diagram

The diagram below illustrates the molecular initiating event and downstream consequences of TBT exposure. TBT enters the cell and translocates to the nucleus, where it binds to the RXR-PPAR γ heterodimer, triggering a transcriptional cascade that favors adipogenesis over osteogenesis.

[Click to download full resolution via product page](#)


Caption: TBT binds the RXR-PPAR γ heterodimer, initiating transcription of adipogenic genes.

Physiological Consequences of TBT Exposure

The activation of the RXR-PPAR γ pathway by TBT leads to significant and well-documented physiological changes, establishing it as a potent obesogen and a disruptor of multiple endocrine axes.

Obesogenic Effects

TBT's activation of PPAR γ , the master regulator of adipogenesis, promotes the differentiation of multipotent stromal cells (MSCs), such as those in bone marrow and adipose tissue, into adipocytes (fat cells) rather than osteoblasts (bone cells).^{[6][10][14]} Prenatal exposure to TBT has been shown to epigenetically reprogram stem cells, predisposing them to an adipogenic lineage, leading to increased adipose mass in adulthood.^[6] This obesogenic effect has been demonstrated in cell culture models and *in vivo* in vertebrates like mice and frogs.^[6]

[Click to download full resolution via product page](#)

Caption: Logical flow from TBT's molecular action to its obesogenic effect on the organism.

Reproductive and Developmental Toxicity

TBT is infamous for inducing "posex"—the imposition of male sexual characteristics, such as a penis and vas deferens, on female gastropods.[1][15] This effect, which can lead to sterility and population decline, is triggered by TBT at extremely low, environmentally relevant concentrations (ng/L range).[1][16] In vertebrates, TBT disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to irregular estrous cycles, reduced fertility, and abnormal gonad development.[17][18] It can also promote masculinization in fish by inhibiting the aromatase enzyme, which converts androgens to estrogens.[19][20]

Thyroid System Disruption

Studies have demonstrated that TBT also interferes with the thyroid hormone system. In vivo exposure in mice has been shown to decrease serum levels of thyroid hormones (T3/T4) while increasing thyroid-stimulating hormone (TSH), indicative of a hypothyroidal effect.[\[21\]](#) TBT can also induce oxidative stress in the thyroid gland, potentially mediated by estrogen receptor alpha (ER α) pathways.[\[22\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data on the biological activity and toxicity of tributyltin.

Table 1: In Vitro Activity of Tributyltin

Parameter	Receptor/System	Value	Species	Reference(s)
Binding Affinity (Kd)	Retinoid X Receptor (RXR)	~12.5 nM	Human	[12]
EC50 (Adipogenesis)	BMS2 Stromal Cells	~10 nM	Mouse	[10]

| EC50 (PPAR γ Transactivation) | PPAR γ Reporter Assay | ~10 nM | Human/Mouse |[\[10\]](#) |

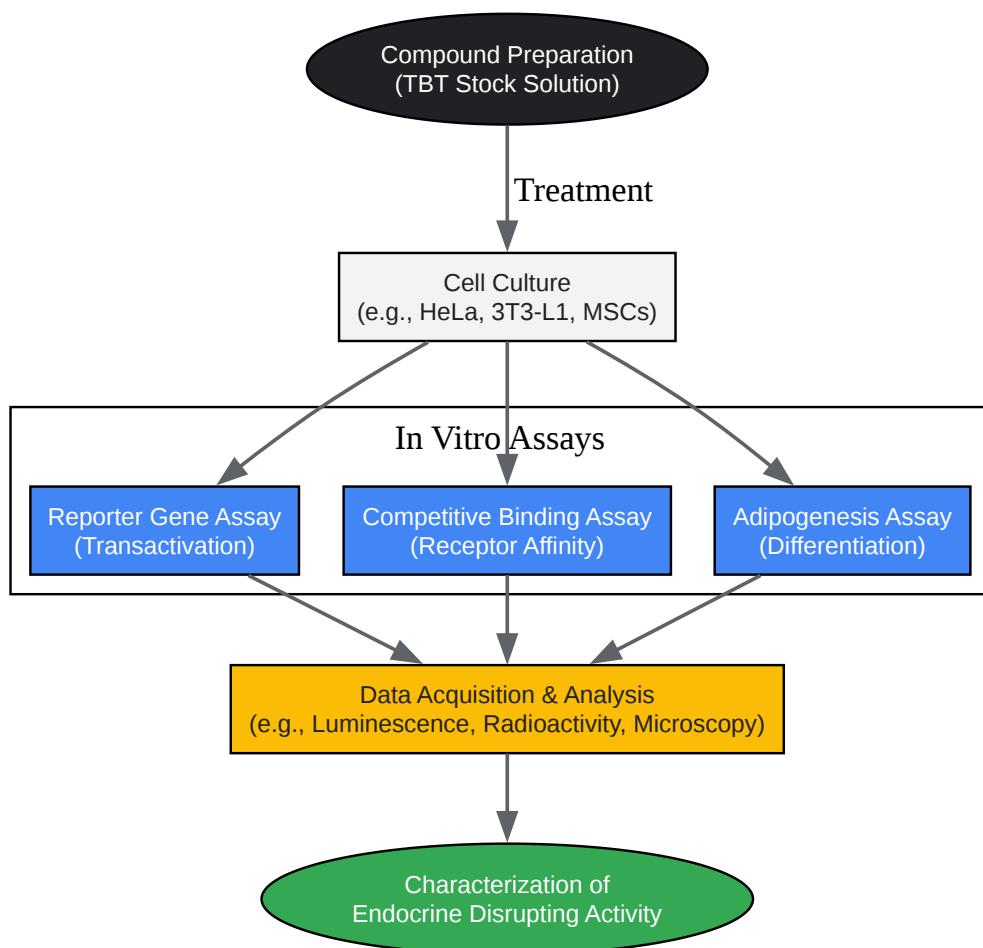
Table 2: In Vivo Effects of Tributyltin in Vertebrates

Effect	Dose	Species	Reference(s)
Hypothyroidal Effects	0.5 - 50 μ g/kg/day	Mouse	[21]
Thyroid Oxidative Stress	200 - 1000 ng/kg/day	Rat	[22]
Reproductive Irregularities	500 ng/kg/day	Mouse	[23]
HPG Axis Disruption	100 ng/kg/day	Rat	[17]

| Embryo Masculinization | 100 ng/L (in water) | Zebrafish | [19] |

Table 3: Ecotoxicological Data for Tributyltin

Endpoint	Organism	Value (µg/L)	Reference(s)
96-hr LC50	Freshwater Fish	2.6 - 13	
21-day LOEC (Reproduction)	Daphnia magna	0.2	
Chronic LOEC (Growth)	Fathead Minnow	0.08	
Imposex Induction	Dogwhelk (Nucella lapillus)	0.019	


| Reduced Reproduction | Dogwhelk (Nucella lapillus) | 0.003 - 0.005 | |

Key Experimental Protocols

Assessing the endocrine-disrupting potential of compounds like TBT requires a suite of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a potential endocrine disruptor like TBT.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vitro assessment of TBT's endocrine effects.

Protocol: Reporter Gene (Transactivation) Assay

This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene (e.g., luciferase).

- Cell Culture: Plate cells (e.g., HeLa or HEK293) in appropriate multi-well plates. These cells lack endogenous receptors of interest, providing a null background.
- Transfection: Co-transfect cells with two plasmids:
 - An expression vector containing the full-length cDNA for the nuclear receptor of interest (e.g., hPPAR γ or hRXR α).

- A reporter vector containing a promoter with multiple copies of the receptor's specific response element (e.g., PPRE) upstream of a reporter gene (e.g., firefly luciferase).
- A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.
- Treatment: After allowing for plasmid expression (typically 24 hours), replace the medium with one containing various concentrations of TBT, a positive control (e.g., Rosiglitazone for PPAR γ), and a vehicle control (e.g., DMSO).
- Incubation: Incubate cells for an additional 18-24 hours.
- Lysis and Measurement: Lyse the cells and measure the activity of both the experimental and control reporters using a luminometer and appropriate reagents (e.g., Dual-Luciferase[®] Reporter Assay System).
- Data Analysis: Normalize the experimental reporter activity to the control reporter activity. Plot the normalized activity against the logarithm of TBT concentration to determine EC50 values.

Protocol: In Vitro Adipogenesis Assay

This assay assesses a compound's ability to induce the differentiation of preadipocyte or multipotent stromal cells into mature, lipid-accumulating adipocytes.

- Cell Culture: Plate preadipocytes (e.g., 3T3-L1) or MSCs in multi-well plates and grow to confluence.
- Initiation of Differentiation: Two days post-confluence, replace the growth medium with a differentiation medium. This typically contains a standard adipogenic cocktail (e.g., insulin, dexamethasone, IBMX) or can be a basal medium for testing the compound's intrinsic activity.
- Treatment: Add various concentrations of TBT, a positive control (e.g., Rosiglitazone), and a vehicle control to the differentiation medium.
- Differentiation Period: Culture the cells for 8-12 days, replenishing the medium with fresh compound every 2-3 days.

- Staining: After the differentiation period, wash the cells with PBS, fix with 10% formalin, and stain for lipid accumulation using Oil Red O solution.
- Quantification:
 - Microscopy: Visualize and image the stained lipid droplets.
 - Extraction: After staining, elute the dye from the cells using isopropanol and measure its absorbance at ~500 nm with a spectrophotometer to quantify the extent of lipid accumulation.
- Data Analysis: Plot absorbance values against compound concentration to generate a dose-response curve.

Conclusion

Tributyltin acrylate, through its active TBT moiety, is a powerful endocrine disruptor with a well-defined molecular mechanism centered on the aberrant activation of the RXR-PPAR γ nuclear receptor heterodimer. This interaction establishes TBT as a potent environmental obesogen, capable of reprogramming stem cell fate to favor adipogenesis. Its profound effects on reproductive health, exemplified by imposex in mollusks, and its disruption of the thyroid axis underscore its broad impact on endocrine physiology. The high toxicity and activity of TBT at very low, environmentally relevant concentrations highlight the significant risk it poses to both wildlife and potentially human health. The experimental frameworks detailed herein provide robust methods for identifying and characterizing such unconventional endocrine disruptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TBT and Imposex - Coastal Wiki [coastalwiki.org]
- 2. healthandenvironment.org [healthandenvironment.org]

- 3. Tributyltin - Wikipedia [en.wikipedia.org]
- 4. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 5. The obesogen tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pschemicals.com [pschemicals.com]
- 8. TRIBUTYLTIN ACRYLATE | 13331-52-7 [amp.chemicalbook.com]
- 9. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 12. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Imposex and novel mechanisms of reproductive failure induced by tributyltin (TBT) in the freshwater snail *Pomacea canaliculata* | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 16. bioflux.com.ro [bioflux.com.ro]
- 17. Environmental obesogen tributyltin chloride leads to abnormal hypothalamic-pituitary-gonadal axis function by disruption in kisspeptin/leptin signaling in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The obesogen tributyltin induces abnormal ovarian adipogenesis in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tributyltin and Zebrafish: Swimming in Dangerous Water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Disruption of thyroid hormone functions by low dose exposure of tributyltin: an in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Environmentally relevant dose of the endocrine disruptor tributyltin disturbs redox balance in female thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Subchronic and Low Dose of Tributyltin Exposure Leads to Reduced Ovarian Reserve, Reduced Uterine Gland Number, and Other Reproductive Irregularities in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Tributyltin Acrylate as an Endocrine Disruptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076294#tributyltin-acrylate-and-its-role-as-an-endocrine-disruptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com